molecular formula C6H9N3 B1289055 1-(azetidin-3-yl)-1H-imidazole CAS No. 278789-06-3

1-(azetidin-3-yl)-1H-imidazole

Cat. No.: B1289055
CAS No.: 278789-06-3
M. Wt: 123.16 g/mol
InChI Key: VEMKUJOKEUNKTH-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted at the 1-position with an azetidine moiety. Its hydrochloride and dihydrochloride salts (e.g., CAS 153836-44-3 and 1820739-92-1) are commonly utilized in drug discovery due to their stability and solubility . The compound’s azetidine ring introduces conformational constraints, which can influence receptor binding and metabolic stability compared to other imidazole derivatives .

Properties

IUPAC Name

1-(azetidin-3-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-9(5-7-1)6-3-8-4-6/h1-2,5-6,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMKUJOKEUNKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621436
Record name 1-(Azetidin-3-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278789-06-3, 153836-44-3
Record name 1-(Azetidin-3-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(azetidin-3-yl)-1H-imidazole dihydrochloride
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Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine and imidazole rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential:
1-(Azetidin-3-yl)-1H-imidazole and its derivatives have been investigated for their potential as pharmacological agents. They are particularly noted for their roles as inhibitors in various biological pathways. For instance, a derivative of this compound has been identified as an inhibitor of the Kras-G12C mutation, which is implicated in several cancers. This compound, specifically N-(1-acryloyl-azetidin-3-yl)-2-((1H-indazol-3-yl)amino)methyl)-1H-imidazole-5-carboxamide, has shown promise in combination therapies for cancer treatment .

Neuropharmacological Studies:
The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for developing drugs targeting neurological disorders. Research indicates that azetidine derivatives can modulate GABA receptors, which are crucial in treating conditions like anxiety and epilepsy .

Synthetic Chemistry Applications

Building Block for Heterocycles:
this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its azetidine moiety is particularly useful for constructing various nitrogen-containing heterocycles through reactions such as the aza-Michael addition. This reaction has been employed to synthesize numerous biologically active compounds .

Case Study: Synthesis of MAGL Inhibitors:
In one study, researchers developed a series of monoacylglycerol lipase (MAGL) inhibitors based on the azetidine scaffold. These compounds were synthesized through a tail-switching strategy that allowed for the modulation of pharmacological properties while maintaining structural integrity . The synthesis involved several steps including the formation of carbamates and ureas, leading to candidates that exhibited potent inhibitory activity against MAGL, a target for treating chronic pain and inflammation.

Industrial Applications

Green Chemistry Approaches:
Recent advancements have focused on synthesizing this compound derivatives using green chemistry principles. A notable study established a cost-effective and environmentally friendly method for synthesizing azetidine derivatives that are crucial intermediates in pharmaceuticals . This approach not only improves yield but also reduces the environmental impact associated with traditional synthetic methods.

Summary of Findings

Application Area Details
Pharmacology Potential anti-cancer agent targeting Kras-G12C mutations; GABA receptor modulation
Synthetic Chemistry Building block for heterocycles; used in the synthesis of MAGL inhibitors
Industrial Synthesis Green chemistry methods improving yield and reducing environmental impact

Comparison with Similar Compounds

Table 1: Structural Features of Selected Imidazole Derivatives

Compound Key Substituent Ring System Functional Groups Reference
This compound Azetidine (4-membered ring) Imidazole Amine, secondary amine
Clotrimazole Triphenylmethyl Imidazole Aryl chloride
1-(3-Chloropropyl)-1H-imidazole Chloropropyl chain Imidazole Alkyl chloride

Physicochemical Properties

The azetidine moiety significantly impacts solubility, polarity, and molecular weight:

  • Molecular Weight: this compound dihydrochloride has a molecular weight of 210.11 g/mol , lower than clotrimazole (344.84 g/mol) and 1-[2-(3-bromophenoxy)ethyl]-1H-imidazole (267.13 g/mol) .
  • Solubility: The hydrochloride salt form enhances aqueous solubility compared to non-ionic derivatives like 1-trityl-1H-imidazole (MW 310 g/mol, highly lipophilic) .
  • Polarity : The azetidine ring introduces two amine groups, increasing polarity relative to derivatives with aryl or alkyl substituents .

Biological Activity

1-(Azetidin-3-yl)-1H-imidazole is a heterocyclic compound that combines an azetidine ring with an imidazole moiety, giving it unique structural and biological properties. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in antimicrobial and anticancer research. The distinct characteristics of its structure contribute to its diverse biological activities, making it a subject of extensive study.

Chemical Structure and Synthesis

The molecular formula of this compound is C₇H₉N₃, with a molecular weight of approximately 138.17 g/mol. The compound features a five-membered imidazole ring fused with an azetidine ring, which enhances its reactivity and biological interactions. Various synthetic routes have been developed to prepare this compound, typically involving reactions between azetidine and imidazole derivatives. These methods often require optimization of reaction conditions to maximize yield and purity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound and its derivatives. Research indicates that these compounds exhibit activity against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives of this compound have shown significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Properties

The anticancer activity of this compound has also been investigated. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The apoptotic effects are often assessed using assays such as the MTT assay to determine cell viability and the TUNEL assay to observe DNA fragmentation indicative of apoptosis .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains using the microdilution method. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL against Bacillus cereus and Salmonella typhimurium, demonstrating promising antibacterial properties .

Study on Anticancer Effects

In another study focusing on the antiproliferative effects of this compound, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The IC50 values were determined to be around 10.11 µg/mL, indicating significant growth inhibition. Morphological analyses revealed characteristic changes associated with apoptosis, such as nuclear condensation and formation of apoptotic bodies .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, we can compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
1-(Pyrrolidin-3-yl)-1H-imidazolePyrrolidine + ImidazoleDifferent pharmacokinetics
2-(Azetidin-2-yl)-4H-imidazoliumAzetidine + ImidazoliumQuaternary nitrogen may enhance solubility
3-(Thiazolidin-4-yl)-1H-imidazoleThiazolidine + ImidazoleKnown for anti-inflammatory properties
1-(Morpholin-4-yl)-1H-imidazoleMorpholine + ImidazoleExhibits different biological activities

This comparison illustrates how variations in structure can lead to diverse pharmacological profiles, emphasizing the unique aspects of this compound in drug discovery efforts.

Q & A

Q. What are the optimal synthetic routes for 1-(azetidin-3-yl)-1H-imidazole, and how can reaction conditions influence yield and purity?

Category : Synthesis Methodology Answer : The synthesis of imidazole derivatives typically involves nucleophilic substitution or coupling reactions. For example, 1-(nitrophenyl)-1H-imidazole analogs are synthesized via a copper(I)-catalyzed coupling between halo-nitrobenzene and substituted imidazole under argon, using K₂CO₃ as a base in DMF at 120°C for 24 hours . Key factors affecting yield include:

  • Catalyst selection : CuI enhances cross-coupling efficiency.
  • Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates.
  • Purification : Column chromatography is critical for isolating pure products.
    For this compound, similar protocols may apply, with azetidine replacing nitrobenzene. Optimization may require adjusting temperature (e.g., 80–120°C) and reaction time (12–48 hours) to balance steric hindrance from the azetidine ring .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Category : Structural Elucidation Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm regioselectivity of substitution on the imidazole ring. For example, shifts in aromatic protons (δ 7.0–8.5 ppm) and azetidine protons (δ 3.0–4.5 ppm) validate connectivity .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in stereochemistry. SHELX is robust for small molecules, even with twinned data .
  • HRMS : High-resolution mass spectrometry confirms molecular formula, especially for novel derivatives .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking validate the electronic properties and biological interactions of this compound?

Category : Computational Chemistry Answer :

  • DFT Calculations : Using B3LYP/6-31G*, optimize the geometry to predict bond lengths, dipole moments, and frontier molecular orbitals (HOMO-LUMO). This aids in understanding reactivity and charge distribution .
  • Molecular Docking : Dock the compound into target proteins (e.g., EGFR) using AutoDock Vina. Analyze binding poses and interaction energies (e.g., hydrogen bonds with catalytic lysine residues) to prioritize derivatives for in vitro testing .

Q. What structure-activity relationship (SAR) insights can be derived for imidazole analogs targeting neurological or antimicrobial pathways?

Category : SAR Analysis Answer :

  • CoMSIA Models : Use Comparative Molecular Similarity Indices Analysis to correlate substituent effects with biological activity. For example, ED₅₀ values in epilepsy models highlight the importance of hydrophobic groups (e.g., naphthylalkyl) at the 1-position of imidazole .
  • Key Substituents : Azetidine’s constrained ring may enhance metabolic stability compared to flexible alkyl chains, but reduce binding affinity due to steric effects. Balance logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Q. How can researchers resolve contradictions in biological activity data across imidazole derivatives?

Category : Data Discrepancy Analysis Answer :

  • Assay Variability : Standardize protocols (e.g., MES test for antiepileptics) to minimize inter-lab variability .
  • Metabolic Stability : Use hepatic microsome assays to identify rapid degradation of azetidine-containing compounds, which may explain low in vivo efficacy despite high in vitro potency .
  • Epimerization Risks : Monitor stereochemical stability under physiological pH, as azetidine’s ring strain may promote racemization .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Category : Crystallography Challenges Answer :

  • Crystal Packing : The azetidine ring’s rigidity may hinder dense packing. Use solvent vapor diffusion with ethyl acetate/hexane to slow crystallization.
  • Twinned Data : SHELXL’s twin refinement tools (e.g., BASF parameter) improve structure resolution for low-symmetry crystals .

Q. How can synthetic by-products be minimized during the preparation of this compound?

Category : Synthetic Chemistry Optimization Answer :

  • By-Product Sources :
    • N-Alkylation vs. O-Alkylation : Use bulky bases (e.g., DBU) to favor N-substitution over O-side products .
    • Ring-Opening : Azetidine’s strain may lead to ring cleavage at high temperatures. Limit reaction temperatures to <100°C .
  • Monitoring : TLC or LC-MS at intermediate stages identifies impurities early.

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

Category : ADMET Optimization Answer :

  • Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce logP and enhance solubility .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 to avoid drug-drug interactions. Azetidine’s basic nitrogen may act as a CYP ligand .

Q. How can researchers validate conflicting computational and experimental data for imidazole derivatives?

Category : Data Validation Answer :

  • DFT vs. Experimental IR : Compare calculated vibrational frequencies (scaled by 0.961) with experimental IR peaks to confirm functional groups .
  • Docking vs. IC₅₀ : Correlate docking scores (e.g., Glide XP) with enzyme inhibition assays. Discrepancies may indicate allosteric binding sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(azetidin-3-yl)-1H-imidazole
Reactant of Route 2
1-(azetidin-3-yl)-1H-imidazole

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